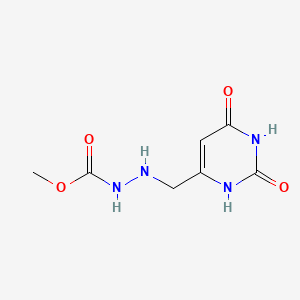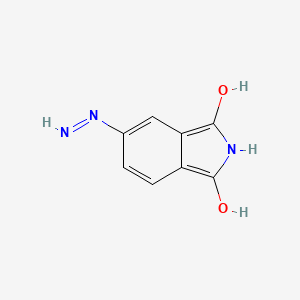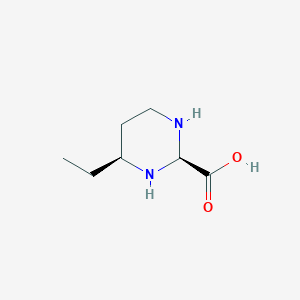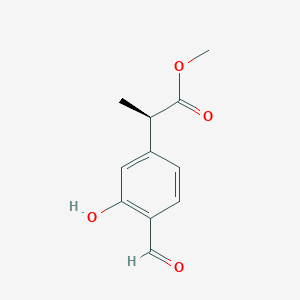
(R)-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate is a chiral compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a formyl group and a hydroxy group on a phenyl ring, which is attached to a propanoate ester. It is used as a building block in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of ®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate can be achieved through several synthetic routes. One common method involves the esterification of ®-2-(4-formyl-3-hydroxyphenyl)propanoic acid with methanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The hydroxy group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate can be compared with other similar compounds such as:
3-(4-Hydroxyphenyl)propionic acid: This compound lacks the formyl group and has different reactivity and applications.
4-Formylphenylboronic acid: This compound has a boronic acid group instead of the propanoate ester, leading to different chemical properties and uses.
The uniqueness of ®-Methyl 2-(4-formyl-3-hydroxyphenyl)propanoate lies in its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications.
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
methyl (2R)-2-(4-formyl-3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C11H12O4/c1-7(11(14)15-2)8-3-4-9(6-12)10(13)5-8/h3-7,13H,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
FDWYLRZOWXTGQS-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=C(C=C1)C=O)O)C(=O)OC |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-2-propyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B15245907.png)
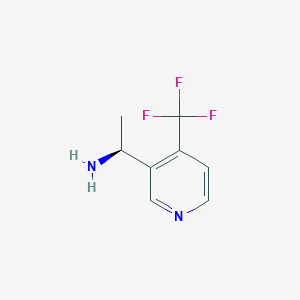



![4-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B15245936.png)
![4-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245939.png)


